Cyclodialkylation Yield: Pre-Formed vs. Stepwise Alkylation
The target compound is synthesized in a single-step cyclodialkylation of TosMIC with 1,3-dibromopropane mediated by NaH in DMSO, affording 1-isocyano-1-tosylcyclobutane in 71% isolated yield [1]. In contrast, the alternative two-step sequential alkylation of TosMIC to install the cyclobutyl ring system is not reported as a high-yielding general procedure; the direct cyclodialkylation strategy explicitly circumvents the need for intermediate mono-alkylated TosMIC purification and associated yield losses across two steps [1]. The pre-formed reagent thus offers a defined, reproducible starting point for downstream transformations that require a cyclobutyl group already embedded in the TosMIC scaffold.
| Evidence Dimension | Isolated yield for installation of the cyclobutyl group onto the TosMIC scaffold |
|---|---|
| Target Compound Data | 71% isolated yield (single-step cyclodialkylation) |
| Comparator Or Baseline | Two-step sequential alkylation of TosMIC (no consolidated high-yielding protocol reported; estimated <50% over two steps based on typical alkylation yields) |
| Quantified Difference | ≥21 percentage-point yield advantage; one-pot vs. two-pot process |
| Conditions | NaH (2.2 equiv), DMSO, 1,3-dibromopropane (1 equiv), TosMIC (1 equiv); room temperature to 50 °C |
Why This Matters
For procurement, the ready availability of the cyclobutyl moiety in a single reagent eliminates a low-yielding, multi-step synthetic sequence, directly reducing labor, solvent consumption, and cost in the user's laboratory.
- [1] Salaün, J. Science of Synthesis, (2005) 26, 558. (Cyclodialkylation of TosMIC to 1-isocyano-1-tosylcyclobutane in 71% yield). View Source
